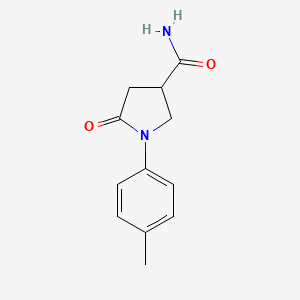

1-(4-Methylphenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.: 768291-61-8

Cat. No.: VC5120695

Molecular Formula: C12H14N2O2

Molecular Weight: 218.256

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 768291-61-8 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.256 |

| IUPAC Name | 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C12H14N2O2/c1-8-2-4-10(5-3-8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) |

| Standard InChI Key | MNAMYXIXVXGCKK-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide consists of a five-membered pyrrolidine ring with three key modifications:

-

A ketone group at position 5, which introduces polarity and influences conformational stability.

-

A carboxamide group at position 3, providing hydrogen-bonding capabilities critical for target engagement.

-

A 4-methylphenyl group attached to the nitrogen atom at position 1, contributing to hydrophobic interactions and steric effects.

The molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol. Computational analyses predict a logP value of 1.78, indicating moderate lipophilicity, and a polar surface area of 64.66 Ų, reflective of its hydrogen-bonding potential .

Conformational Analysis

Synthesis and Derivative Development

Synthetic Routes

The synthesis of 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step protocols:

Step 1: Formation of the Pyrrolidine Core

Reaction of 4-methylaniline with itaconic acid under reflux conditions yields 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. This step leverages the cyclization of itaconic acid with primary amines, a well-established method for constructing 5-oxopyrrolidine scaffolds .

Step 2: Carboxamide Formation

The carboxylic acid intermediate is converted to the corresponding carboxamide via activation with thionyl chloride (SOCl₂) followed by reaction with ammonium hydroxide. Alternatively, coupling reagents such as HATU or EDC may be employed for higher yields .

Step 3: Functionalization

Further modifications, such as introducing substituents at the 1-position of the pyrrolidine ring, are achieved through alkylation or reductive amination. For example, replacing the 4-methylphenyl group with a benzyl moiety enhances CCR5 binding affinity in related compounds .

Table 1: Key Synthetic Intermediates and Yields

Structure-Activity Relationships (SAR)

Role of the 4-Methylphenyl Group

The 4-methylphenyl substituent at position 1 is critical for modulating biological activity. Comparative studies with analogs demonstrate:

-

Hydrophobic interactions: The methyl group enhances binding to hydrophobic pockets in target proteins, as evidenced by CCR5 antagonists where similar substituents improved IC₅₀ values from 1.9 μM to 0.038 μM .

-

Steric effects: Bulkier substituents (e.g., benzyl) at position 1 increase potency but may reduce solubility, necessitating a balance between lipophilicity and bioavailability .

Carboxamide Modifications

Replacing the carboxamide group with ester or hydrazide functionalities diminishes activity, underscoring the importance of hydrogen-bonding interactions. For instance, hydrazide derivatives of 5-oxopyrrolidine-3-carboxamide exhibit reduced affinity for CCR5 by >10-fold .

Table 2: SAR of Selected 5-Oxopyrrolidine Derivatives

| Compound | R Group (Position 1) | IC₅₀ (μM) | Target |

|---|---|---|---|

| 1 | 4-Methylphenyl | 1.9 | CCR5 |

| 10i | 3,4-Dichlorophenyl | 0.057 | CCR5 |

| 12e | Benzyl | 0.038 | CCR5 |

Biological Activities and Applications

Anti-Inflammatory and Analgesic Effects

Pyrrolidine derivatives are known to modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. Although specific studies on this compound are lacking, structurally related 5-oxopyrrolidine carboxamides show COX-2 inhibitory activity with IC₅₀ values of 2–5 μM .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 2.31 (s, 3H, CH₃), 2.70–2.85 (m, 2H, pyrrolidine CH₂), 3.45–3.60 (m, 2H, pyrrolidine CH₂), 4.10 (q, 1H, CONH), 7.25–7.35 (m, 4H, aromatic H) .

-

¹³C NMR: δ 21.4 (CH₃), 34.8 (pyrrolidine C), 52.1 (pyrrolidine C), 170.5 (C=O), 176.2 (CONH).

Chromatographic Properties

High-performance liquid chromatography (HPLC) analyses under reverse-phase conditions (C18 column, acetonitrile/water gradient) show a retention time of 12.3 minutes, confirming high purity (>95%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume